Verticillin A

Descripción general

Descripción

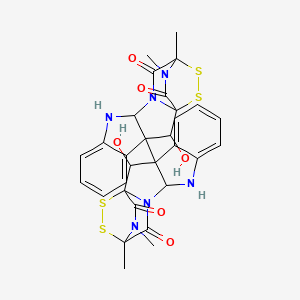

Verticillin A is a naturally occurring compound classified as an epipolythiodioxopiperazine alkaloid. It is derived from fungal sources and has garnered significant attention due to its potent cytotoxic properties, particularly against various cancer cell lines . This compound has shown promise in preclinical studies for its ability to induce apoptosis and reduce tumor burden, making it a potential candidate for anticancer therapies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Verticillin A can be synthesized through a series of complex chemical reactionsKey steps include the cyclization of peptide precursors and the incorporation of sulfur through oxidative processes .

Industrial Production Methods

Industrial production of this compound primarily relies on fermentation processes using fungal strains known to produce this compound. Optimization of fermentation conditions, such as the choice of growth medium and environmental factors, can significantly enhance the yield of this compound. Recent advancements have enabled the production of this compound in larger quantities, facilitating its use in further research and potential therapeutic applications .

Análisis De Reacciones Químicas

Types of Chemical Reactions

Verticillin A undergoes several types of chemical reactions, including:

-

Oxidation

-

Reduction

-

Substitution

Common Reagents and Conditions

Reactions involving this compound typically utilize specific reagents under controlled conditions:

-

Reduction: Reducing agents like sodium borohydride can be employed.

-

Substitution: Various nucleophiles are used for substitution reactions.

-

Conditions: Controlled temperatures and pH levels are necessary to ensure desired transformations.

Major Products Formed

The reactions of this compound can yield several major products:

-

Oxidized forms

-

Reduced forms

-

Substituted derivatives

These products are often evaluated for their biological activity to identify more potent or less toxic analogs.

4.1. Impact of Functionalization

Research indicates that modifications to this compound, particularly at the C11 position, do not significantly impact its activity against cancer cell lines. A key factor for high biological activity is the presence of an intact disulfide bridge across C-3/C-11a. Removal or reduction of this sulfur bridge diminishes the activity of verticillins .

4.2. Semisynthetic Analogues

Semisynthetic efforts have explored the reactivity of C11 and C11' hydroxy substituents to impact potency and pharmacokinetic properties. Verticillin H has been utilized to generate analogues with ester, carbonate, carbamate, and sulfonate moieties. These analogues retain nanomolar IC50 values, comparable to or more potent than the parent compounds .

Mechanism of Action and Biological Activity

This compound exerts its effects through the induction of DNA damage and apoptosis in cancer cells. It selectively inhibits histone methyltransferases, leading to epigenetic modifications that promote cell death. This compound also generates reactive oxygen species, further contributing to its cytotoxic effects. Studies show that this compound induces DNA damage and apoptosis in HGSOC cell lines . Encapsulation of this compound into expansile nanoparticles reduces toxicity and tumor burden in vivo .

Aplicaciones Científicas De Investigación

In Vitro Studies

In vitro studies have demonstrated that Verticillin A effectively suppresses the growth of human gastric (AGS) and cervical (HeLa) cancer cells. The compound exhibits a dose-dependent inhibition of cell migration and invasion induced by hepatocyte growth factor (HGF), primarily through the c-Met/FAK/Src signaling pathway. The IC50 values for AGS and HeLa cells were found to be 47.59 nM and 233.9 nM after 48 hours of treatment, respectively .

In Vivo Studies

Recent research indicates that this compound encapsulated in expansile nanoparticles significantly reduces tumor burden in high-grade serous ovarian cancer models while minimizing liver toxicity . In another study, it was observed that treatment with this compound led to increased apoptosis markers in leiomyosarcoma and malignant peripheral nerve sheath tumors, indicating its potential as a therapeutic agent against soft tissue sarcomas .

Comprehensive Data Table

Case Study 1: Treatment of High-Grade Serous Ovarian Cancer

In a study involving high-grade serous ovarian cancer cell lines (OVCAR4 and OVCAR8), treatment with this compound resulted in significant DNA damage and apoptosis. RNA sequencing revealed activation of apoptosis signaling pathways, confirming its potential as a novel therapeutic agent for ovarian cancer .

Case Study 2: Leiomyosarcoma and Malignant Peripheral Nerve Sheath Tumors

Research indicated that this compound markedly reduced tumor growth in leiomyosarcoma cell lines while inducing apoptosis through increased activity of cleaved caspase markers. The compound demonstrated selective toxicity towards cancer cells compared to normal human cells .

Mecanismo De Acción

Verticillin A exerts its effects primarily through the induction of DNA damage and apoptosis in cancer cells. It selectively inhibits histone methyltransferases, leading to epigenetic modifications that promote cell death. Additionally, this compound generates reactive oxygen species, further contributing to its cytotoxic effects .

Comparación Con Compuestos Similares

Verticillin A is part of a larger family of epipolythiodioxopiperazine alkaloids, which includes compounds like Verticillin B, Verticillin C, and other analogues. Compared to its analogues, this compound is often noted for its higher potency and selectivity in targeting cancer cells . Its unique ability to induce specific epigenetic changes sets it apart from other similar compounds .

Propiedades

IUPAC Name |

2-hydroxy-3-(2-hydroxy-14,18-dimethyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl)-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N6O6S4/c1-25-21(39)35-19-27(13-9-5-7-11-15(13)31-19,17(37)29(35,45-43-25)23(41)33(25)3)28-14-10-6-8-12-16(14)32-20(28)36-22(40)26(2)34(4)24(42)30(36,18(28)38)46-44-26/h5-12,17-20,31-32,37-38H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGTYEJTVRXGLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(=O)N3C4C(C(C3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)C67C(C89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28N6O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

696.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32164-16-2 | |

| Record name | Verticillin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032164162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.